molecular formula C13H10BrNO B1532463 3-(4-Bromobenzoyl)-4-methylpyridine CAS No. 1187168-77-9

3-(4-Bromobenzoyl)-4-methylpyridine

Cat. No.: B1532463
CAS No.: 1187168-77-9
M. Wt: 276.13 g/mol
InChI Key: WLFRKVVZYLXHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobenzoyl)-4-methylpyridine is a halogenated aromatic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 4-bromobenzoyl moiety at the 3-position. However, detailed structural, pharmacological, or synthetic data for this specific compound are sparse in publicly accessible literature.

Properties

IUPAC Name

(4-bromophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFRKVVZYLXHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Methylpyridine+4-Bromobenzoyl chlorideThis compound\text{4-Methylpyridine} + \text{4-Bromobenzoyl chloride} \rightarrow \text{this compound} 4-Methylpyridine+4-Bromobenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group, leading to the formation of 3-(4-Bromobenzoyl)pyridine-4-carboxylic acid.

    Reduction Reactions: The carbonyl group in the bromobenzoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of this compound.

    Oxidation Reactions: The major product is 3-(4-Bromobenzoyl)pyridine-4-carboxylic acid.

    Reduction Reactions: The major product is this compound-4-ol.

Scientific Research Applications

3-(4-Bromobenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may exhibit therapeutic effects against various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methyl group on the pyridine ring can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Anti-inflammatory 1,3,4-Oxadiazole Derivatives

Compounds IIIa and IIIb (1,3,4-oxadiazole derivatives with β-(benzoyl)ethyl fragments) share structural similarities with 3-(4-bromobenzoyl)-4-methylpyridine, particularly in their brominated aromatic systems. Key comparisons include:

Property IIIa IIIb This compound
Core Structure 1,3,4-Oxadiazole + chlorophenyl 1,3,4-Oxadiazole + dimethoxyphenyl Pyridine + 4-bromobenzoyl
Anti-inflammatory Activity 59.5% edema suppression at 100 mg/kg 61.9% edema suppression at 100 mg/kg Not reported
Toxicity (Severity Index) 0.75 0.83 Not reported
  • Key Findings: IIIa and IIIb exhibit significant anti-inflammatory activity with low toxicity (SI < 1), outperforming the parent compound β-(4-bromobenzoyl)propionic acid (SI = 1.17) and the reference drug indomethacin (SI = 2.67) .

Crystallographic Insights from Pyrimidine-Pyrazolin-one Derivatives

The pyrimidine-pyrazolin-one derivative 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one () provides structural insights relevant to brominated aromatic systems:

  • Dihedral Angles : The pyrazole ring forms angles of 22.0° (pyrimidine) and 3.5° (phenyl) in molecule A, and 9.2° (pyrimidine) and 2.1° (phenyl) in molecule B .
  • Intermolecular Interactions : N–H⋯O, C–H⋯N, and C–H⋯Br hydrogen bonds stabilize the crystal lattice .
  • Implications: Similar brominated compounds may exhibit planar or non-planar conformations depending on substituents, affecting solubility and packing efficiency.

Triazole-Pyridine Hybrids

The compound 4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine (CAS 618432-42-1) shares a pyridine core and brominated aryl groups with the target compound but incorporates a triazole-thioether linkage:

  • Molecular Weight : 502.2 g/mol (vs. ~290 g/mol estimated for this compound) .

Physicochemical Properties of Brominated Precursors

The physical properties of 4-bromobenzoyl chloride (), a precursor for brominated aromatics, highlight trends in halogenated compounds:

  • Melting Point : 38–42°C .
  • Boiling Point : 246°C .
  • Reactivity : The electron-withdrawing bromine and acyl chloride group increase reactivity, suggesting that this compound may exhibit moderate stability under physiological conditions.

Biological Activity

3-(4-Bromobenzoyl)-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the following structural features:

  • Molecular Formula : C12H10BrN
  • IUPAC Name : this compound
  • Molecular Weight : 251.12 g/mol

The presence of the bromine atom in the benzoyl moiety is believed to enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

In vitro assays revealed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) recorded at specific concentrations. The results indicate that this compound can effectively inhibit the growth of both Gram-negative and Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Escherichia coli40
Staphylococcus aureus50

Anticancer Activity

The compound has also shown promising results in cancer research. In vitro studies utilizing cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer) demonstrated moderate to strong antiproliferative effects. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell LineIC50 (µM)
MCF-725
H-46030

The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets, such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain pathways critical for microbial growth and cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various brominated compounds, including this compound. The results confirmed its efficacy against both E. coli and S. aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Properties : In a separate investigation focusing on the cytotoxic effects of pyridine derivatives, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways . The study provided insights into its potential use as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Bromobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.